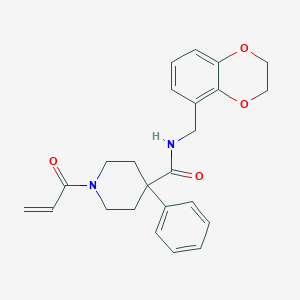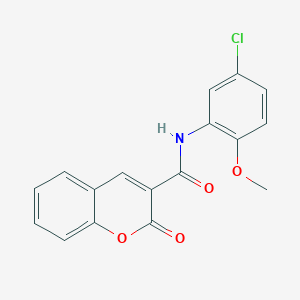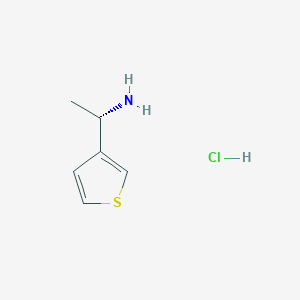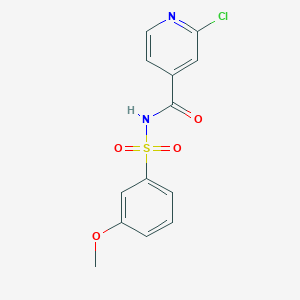
7-甲氧基-3-甲基-2(1H)-喹啉酮
描述
Molecular Structure Analysis
The molecular structure of “7-Methoxy-3-methyl-2(1H)-quinolinone” is not clearly defined in the sources I found .Chemical Reactions Analysis
Information on the chemical reactions involving “7-Methoxy-3-methyl-2(1H)-quinolinone” is not available .Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Methoxy-3-methyl-2(1H)-quinolinone” are not detailed in the sources I found .科学研究应用
微波辅助合成
微波诱导的喹啉生物碱合成,包括4-甲氧基-1-甲基-2-喹啉酮衍生物,是一个重大进展。这种方法提供了一个方便、简单和快速的合成这些化合物的替代方法 (Nadaraj, Selvi, & Sasi, 2006)。
从天然来源中分离
与7-甲氧基-3-甲基-2(1H)-喹啉酮密切相关的化合物,名为4-甲氧基-3-(3-甲基丁-2-烯-1-基)-7-[(3-甲基丁-2-烯-1-基)氧基]喹啉-2(1H)-酮,从墨西哥橙叶中分离出来。通过使用各种光谱技术阐明了其化学结构 (Tanjung, Saputri, Wahjoedi, & Tjahjandarie, 2017)。
抗抑郁药物开发
使用3,4-二氢-2(1H)-喹啉酮衍生物开发一种新型抗抑郁药物显示出有希望的结果。这些化合物被评估其对小鼠睡眠时间和从昏迷中恢复的影响,表明具有潜在的西格玛受体激动剂特性 (Oshiro et al., 2000)。
固相合成
开发了一种高效的固相合成2-取代-3-羟基-4(1H)-喹啉酮-7-羧酰胺。这种合成适用于高通量/组合合成,与高通量筛选能力相匹配 (Soural & Krchňák, 2007)。
分子对接和ADMET研究
合成和分子对接研究4-(4-甲氧基苯基)-8-甲基-3,4,5,6,7,8-六氢喹唑啉-2(1H)-酮及其衍生物显示出潜在的抗微生物活性。这些化合物还被评估其生物活性和毒性参数,表明它们适用于进一步的药物化学应用 (Sarkar et al., 2021)。
海洋真菌中的对映异构体生物碱
从海洋来源真菌青霉属真菌Penicillium janczewskii中分离出对映异构喹啉生物碱,包括与7-甲氧基-3-甲基-2(1H)-喹啉酮结构相关的化合物。这些化合物在对肿瘤细胞系的细胞毒性测试中显示出中等的特异性 (He et al., 2005)。
作用机制
安全和危害
属性
IUPAC Name |
7-methoxy-3-methyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-5-8-3-4-9(14-2)6-10(8)12-11(7)13/h3-6H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUHEAFTNLNLEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)OC)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,4-dimethylphenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2449680.png)
![1-(4-fluorophenyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2449684.png)

![N-[(4-carbamoylphenyl)methyl]-5,6-dichloro-N-cyclopropylpyridine-3-carboxamide](/img/structure/B2449690.png)






![N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2449700.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)nicotinamide](/img/structure/B2449701.png)
![1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline](/img/structure/B2449702.png)
